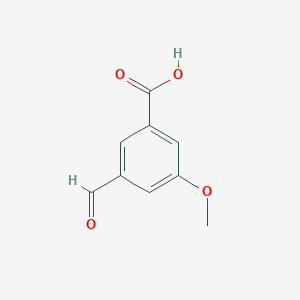

3-Formyl-5-methoxybenzoic acid

Description

Significance in Contemporary Organic Chemistry Research

The primary significance of 3-Formyl-5-methoxybenzoic acid in contemporary research lies in its role as a versatile synthetic intermediate. chemicalbook.comsynhet.com Organic chemists utilize such multifunctional building blocks to construct more complex molecular architectures, including pharmaceuticals, fine chemicals, and novel materials. synhet.comresearchgate.net The aldehyde and carboxylic acid functionalities allow for sequential or orthogonal reactions, enabling the synthesis of diverse derivatives.

For instance, the aldehyde group can be readily converted into other functionalities like alcohols or amines, or used to form carbon-carbon bonds. ufc.br Simultaneously, the carboxylic acid group can be transformed into esters, amides, or used to direct the functionalization of the aromatic ring. sci-hub.senih.gov This dual reactivity makes it a valuable precursor for creating libraries of compounds for screening purposes in medicinal chemistry and materials science. It is specifically noted as a reagent for the synthesis of methyl 5-formyl-3-methoxybenzoate. chemicalbook.com

Overview of Research Trajectories for Aromatic Carboxylic Acids with Aldehyde and Methoxy (B1213986) Functionalities

The research landscape for aromatic compounds bearing carboxylic acid, aldehyde, and methoxy groups is diverse and expanding. A major trajectory involves their use in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules and functional materials. researchgate.netnih.govresearchgate.net The aldehyde and a neighboring group can participate in condensation reactions with various reagents to form fused ring systems.

Another significant research trend is the use of the carboxylic acid group as a native directing group in transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netsci-hub.se This allows for the direct formation of new bonds at positions ortho to the carboxylate, providing efficient pathways to complex polycyclic structures like isocoumarins and isoquinolinones. researchgate.netacs.orgmdpi.com The electronic influence of the methoxy substituent is also an area of investigation, as it can affect the regioselectivity and efficiency of these catalytic transformations. mdpi.comchemrxiv.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-formyl-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXJFLKQBAPWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573090 | |

| Record name | 3-Formyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367519-88-8 | |

| Record name | 3-Formyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Formyl 5 Methoxybenzoic Acid

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-methoxybenzoic acid can be accomplished through a variety of established routes, each with its own set of advantages and challenges. These routes can be broadly categorized into multi-step syntheses from readily available starting materials, direct formylation of precursors, and oxidation of functionalized intermediates.

Multi-step Synthesis Strategies

Multi-step synthesis provides a versatile approach to this compound, often starting from simple, commercially available precursors. A hypothetical, yet chemically sound, multi-step strategy could commence from 3,5-dimethylanisole (B1630441). This process would involve the selective oxidation of one methyl group to a carboxylic acid, followed by the functionalization of the second methyl group to an aldehyde.

The initial step would be the oxidation of one of the methyl groups of 3,5-dimethylanisole to a carboxylic acid, yielding 3-methyl-5-methoxybenzoic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. Subsequently, the remaining methyl group can be converted to a formyl group. A common method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by hydrolysis and oxidation of the resulting benzyl (B1604629) bromide.

Table 1: Representative Multi-step Synthesis from 3,5-Dimethylanisole

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 3,5-Dimethylanisole | 1. KMnO₄, H₂O, Heat2. H₃O⁺ | 3-Methyl-5-methoxybenzoic acid |

Formylation Reactions of Methoxybenzoic Acid Derivatives

Direct formylation of 3-methoxybenzoic acid or its derivatives is a more convergent approach to the target molecule. Several classical and modern formylation reactions can be employed, with the regiochemical outcome being a critical consideration due to the directing effects of the methoxy (B1213986) and carboxyl groups.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.com The methoxy group in 3-methoxybenzoic acid is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The interplay of these electronic effects influences the position of formylation. For 3-methoxybenzoic acid, the positions ortho to the methoxy group are activated.

Recent advancements have explored solvent-free Vilsmeier-Haack reactions, which offer environmental and economic benefits. iaamonline.org For instance, grinding a substituted anisole (B1667542) with the Vilsmeier reagent in a mortar and pestle has been shown to produce formylated products in good yields. iaamonline.org

Table 2: Vilsmeier-Haack Reaction Conditions

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Methoxybenzoic acid | POCl₃, DMF | Room Temperature | This compound | Moderate |

The Duff reaction is a formylation method that typically employs hexamine (hexamethylenetetramine) as the formyl source and is most effective for highly activated substrates like phenols. wikipedia.org The reaction is generally inefficient for less activated substrates. wikipedia.org Given that 3-methoxybenzoic acid is less activated than a corresponding phenol, the classical Duff reaction is not the most efficient method for its formylation.

However, recent developments have led to modified Duff reaction protocols, such as mechanochemical methods. nih.gov A solid-phase mechanochemical Duff reaction using hexamine and sulfuric acid in a mixer mill has been developed, avoiding the use of toxic solvents and offering high yields for a range of electron-rich arenes. nih.govresearchgate.net This approach has shown success with alkoxy-substituted arenes, suggesting potential applicability to 3-methoxybenzoic acid derivatives. researchgate.net

Table 3: Comparison of Duff Reaction Methodologies

| Methodology | Substrate Scope | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Duff Reaction | Phenols, highly activated arenes | Hexamine, glycerol, acid, heat | Simple reagents | Low yields for less activated substrates |

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org Both the carboxylic acid and methoxy groups can act as DMGs. In the case of 3-methoxybenzoic acid, the choice of base and reaction conditions can selectively direct metalation.

The carboxylate group is a powerful DMG. Treatment of a benzoic acid with a strong lithium amide base like lithium diisopropylamide (LDA) or a combination of n-butyllithium and a bulky secondary amine can lead to deprotonation at the position ortho to the carboxyl group. Alternatively, the methoxy group can also direct lithiation to its ortho positions. The resulting aryllithium intermediate can then be quenched with an electrophile such as DMF to introduce the formyl group. uwindsor.ca Research has shown that with m-anisic acid, the use of certain bases can direct the introduction of the metal between the two directing groups. unblog.fr

Table 4: Directed Ortho-Metalation of 3-Methoxybenzoic Acid

| Directing Group | Base | Electrophile | Product |

|---|---|---|---|

| Carboxylic Acid | s-BuLi/TMEDA | DMF | 2-Formyl-3-methoxybenzoic acid |

| Methoxy and Carboxylic Acid | LTMP | DMF | 2-Formyl-3-methoxybenzoic acid |

Oxidative Synthesis from Precursors

An alternative synthetic route involves the oxidation of a suitable precursor that already contains the desired carbon skeleton. For the synthesis of this compound, two plausible precursors are 3-methyl-5-methoxybenzoic acid and 3-hydroxymethyl-5-methoxybenzoic acid.

The oxidation of the methyl group in 3-methyl-5-methoxybenzoic acid to a formyl group is a challenging transformation that requires careful selection of oxidizing agents to avoid over-oxidation to the carboxylic acid. Reagents such as chromium trioxide (CrO₃) in acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can sometimes be employed for this purpose.

A more controlled and common approach is the oxidation of the corresponding benzyl alcohol, 3-hydroxymethyl-5-methoxybenzoic acid. This precursor can be synthesized from a suitable starting material and then oxidized to the aldehyde using a variety of mild oxidizing agents. Pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are effective for this transformation, minimizing the risk of over-oxidation.

Table 5: Oxidative Methods for the Synthesis of this compound

| Precursor | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 3-Methyl-5-methoxybenzoic acid | CrO₃, Ac₂O | Controlled temperature | This compound |

Green Chemistry Principles and Sustainable Synthetic Approaches

The development of eco-friendly synthetic routes to this compound is a significant area of focus. These methods aim to reduce the environmental impact of chemical processes through various strategies, including the use of alternative energy sources, elimination of harmful solvents, and the development of novel catalytic systems.

Ultrasonic-Assisted Synthetic Approaches

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional methods. This technique utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium, leading to the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates.

While specific studies on the ultrasonic-assisted synthesis of this compound are not extensively documented in publicly available literature, the application of sonochemistry to the synthesis of other heterocyclic compounds and benzoic acid derivatives has shown promising results. For instance, ultrasound has been successfully employed to promote condensation reactions and significantly reduce reaction times in the synthesis of various organic molecules. ksu.edu.sa The benefits of this approach include increased yields, shorter reaction times, and often milder reaction conditions compared to traditional heating methods. researchgate.net

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution, minimizes health and safety hazards, and simplifies product purification. Solvent-free, or neat, reactions are conducted by mixing the reactants without any solvent, often with mechanical grinding or heating.

The synthesis of substituted benzoic acids under solvent-free conditions has been explored for various derivatives. For example, a process for preparing 3,5-dimethylbenzoic acid by homogeneous oxidation of mesitylene (B46885) without a solvent has been patented. google.comgoogle.com This approach highlights the potential for developing solvent-free methods for structurally related compounds like this compound. The key advantages of solvent-free reactions include reduced waste, lower costs, and often improved reaction rates and selectivity.

Catalytic Strategies Utilizing Metal-Free or Carbocatalytic Systems

The use of heavy metal catalysts in organic synthesis poses environmental and health concerns due to their toxicity and potential for contamination of the final product. Consequently, there is a growing interest in developing metal-free and carbocatalytic systems. These catalysts are often based on abundant and non-toxic elements or carbon-based materials.

While specific applications of metal-free or carbocatalytic systems for the direct synthesis of this compound are still an emerging area of research, broader studies into metal-free catalysis for related transformations are encouraging. For instance, metal-free catalysts have been successfully employed for the synthesis of various organic compounds, demonstrating their potential to replace traditional metal-based catalysts. researcher.liferesearchgate.net Research in this area is ongoing, with the aim of developing efficient and selective metal-free catalytic systems for a wide range of organic reactions, including the selective oxidation of methyl groups on aromatic rings to formyl groups.

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

To maximize the efficiency and cost-effectiveness of any synthetic process, the optimization of reaction parameters is crucial. For the synthesis of this compound, key parameters that significantly influence the outcome include catalyst loading and the choice of solvent.

Catalyst Loading and Influence on Reaction Efficiency

Catalyst loading, or the amount of catalyst used relative to the reactants, is a critical factor that can dramatically affect reaction rates and yields. Optimizing catalyst loading is essential to achieve a balance between high efficiency and cost-effectiveness, as catalysts can be expensive.

Studies on various reactions have shown that increasing the catalyst concentration can lead to a significant increase in product yield and a reduction in reaction time. researchgate.net However, beyond a certain optimal point, further increases in catalyst loading may not lead to a proportional increase in yield and can sometimes even have a detrimental effect. The ideal catalyst loading is specific to each reaction and needs to be determined experimentally to ensure the most efficient and economical process.

Table 1: Illustrative Example of the Effect of Catalyst Loading on Reaction Yield and Time (Hypothetical Data for a Related Reaction)

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 0.5 | 8 | 64 |

| 2 | 1.0 | 6 | 75 |

| 3 | 1.5 | 4 | 83 |

| 4 | 2.0 | 2 | 90 |

| 5 | 2.5 | 0.5 | 95 |

This table is for illustrative purposes and does not represent actual data for the synthesis of this compound.

Solvent Selection and Its Role in Reactivity

The choice of solvent can have a profound impact on the course of a chemical reaction. Solvents can influence reactant solubility, reaction rates, and even the selectivity towards the desired product. In the context of green chemistry, the ideal solvent should be non-toxic, readily available, and easily recyclable.

While solvent-free conditions are often preferred, in cases where a solvent is necessary, a careful selection process is required. For the synthesis of benzoic acid derivatives, various solvents have been investigated. For instance, a practical synthesis of methyl 5-formyl-3-methoxybenzoate, an ester of the target compound, has been described, highlighting the importance of solvent choice in achieving high yields. researchgate.net The polarity, boiling point, and ability of the solvent to dissolve reactants and stabilize transition states are all important factors to consider during the optimization of a synthetic procedure.

Temperature Control and Its Impact on Product Purity

Precise temperature control is a critical parameter in the synthesis of this compound, significantly influencing reaction kinetics, yield, and the impurity profile of the final product. The optimal temperature range for the synthesis is typically determined empirically to maximize the formation of the desired product while minimizing the generation of byproducts.

The impact of temperature on product purity can be systematically evaluated by conducting the synthesis at various temperatures and analyzing the resulting product mixture. The findings from such studies are often compiled into tables to identify the optimal temperature for achieving the desired purity.

| Reaction Temperature (°C) | Purity of this compound (%) | Key Impurities Detected |

|---|---|---|

| 20 | 85.2 | Unreacted starting materials |

| 40 | 95.8 | Trace amounts of byproducts |

| 60 | 98.5 | Minimal impurities |

| 80 | 91.3 | Increased levels of thermal degradation products |

Hypothetical data based on general principles of organic synthesis.

Monitoring Reaction Progress via Advanced Analytical Techniques

The progress of the synthesis of this compound is meticulously monitored using advanced analytical techniques to ensure the reaction proceeds to completion and to identify the optimal time for quenching the reaction. Real-time or near-real-time analysis allows for precise control over the reaction, preventing the formation of excess impurities and maximizing the yield of the desired product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the reaction progress. By taking aliquots from the reaction mixture at regular intervals, the consumption of starting materials and the formation of this compound can be quantified. A reverse-phase HPLC method is often employed for the analysis of aromatic acids. ekb.eg The choice of a suitable stationary phase, such as a C18 column, and an optimized mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is crucial for achieving good separation of the components.

In addition to HPLC, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy play a vital role in monitoring the synthesis. liberty.edu ¹H NMR spectroscopy can be used to track the appearance of characteristic peaks corresponding to the protons of the formyl and methoxy groups of the product, while simultaneously observing the disappearance of signals from the starting materials. IR spectroscopy can be employed to monitor the formation of the carbonyl groups of the aldehyde and carboxylic acid functionalities.

The data obtained from these analytical techniques provides a kinetic profile of the reaction, which is essential for process optimization and ensuring batch-to-batch consistency.

| Reaction Time (hours) | Starting Material (%) (by HPLC) | This compound (%) (by HPLC) | Notes |

|---|---|---|---|

| 0 | 100 | 0 | Reaction initiated |

| 2 | 45.3 | 52.1 | Steady product formation |

| 4 | 10.7 | 88.5 | Reaction nearing completion |

| 6 | <1 | 97.2 | Reaction complete |

Hypothetical data illustrating typical reaction monitoring.

Chemical Reactivity and Transformation Studies of 3 Formyl 5 Methoxybenzoic Acid

Reactivity Profiles of Constituent Functional Groups

The presence of both an electron-withdrawing carboxylic acid group and a methoxy (B1213986) group on the aromatic ring influences the reactivity of the formyl group, and vice versa. The following sections detail the specific reactions associated with each functional group.

Reactions of the Formyl Group

The formyl group, an aromatic aldehyde, is susceptible to a variety of transformations, including oxidation, reduction, and condensation reactions.

The formyl group of 3-Formyl-5-methoxybenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 5-methoxyisophthalic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The resulting dicarboxylic acid, 5-methoxyisophthalic acid, is a valuable building block in the synthesis of various more complex molecules.

| Reactant | Product | Reagents | Reaction Type |

| This compound | 5-Methoxyisophthalic acid | KMnO4, H2CrO4, or Ag2O | Oxidation |

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) in the presence of the carboxylic acid moiety using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this transformation as it is generally unreactive towards carboxylic acids under neutral or basic conditions. organic-chemistry.orgsci-hub.seyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the corresponding 3-hydroxymethyl-5-methoxybenzoic acid. This selective reduction is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.

| Reactant | Product | Reagent | Reaction Type |

| This compound | 3-Hydroxymethyl-5-methoxybenzoic acid | Sodium borohydride (NaBH4) | Reduction |

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond. nih.govnih.govcore.ac.uksemanticscholar.org The reaction is typically catalyzed by an acid or a base and is often reversible.

Furthermore, the intermediate imine can be subsequently reduced in a process known as reductive amination to form a secondary amine. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.org This two-step, one-pot reaction is a powerful tool for the formation of C-N bonds in organic synthesis. A variety of reducing agents can be employed for the reduction of the imine, including sodium borohydride and sodium cyanoborohydride.

| Reactants | Intermediate Product | Final Product (after reduction) | Reaction Type |

| This compound, Primary Amine (R-NH2) | Schiff Base | Secondary Amine | Condensation / Reductive Amination |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo reactions typical of aromatic carboxylic acids, with esterification being a primary example.

The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. youtube.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.commdpi.comyoutube.combyjus.comlibretexts.orgyoutube.comyoutube.com This is an equilibrium-controlled reaction, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction. Common acid catalysts include sulfuric acid (H2SO4) and p-toluenesulfonic acid (TsOH). For example, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid will yield methyl 3-formyl-5-methoxybenzoate.

| Reactants | Product | Catalyst | Reaction Type |

| This compound, Alcohol (R'-OH) | Ester | Acid (e.g., H2SO4, TsOH) | Fischer-Speier Esterification |

Acyl Chloride Formation

The conversion of the carboxylic acid functional group in this compound to an acyl chloride is a key transformation that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. This is typically achieved by treating the carboxylic acid with a variety of chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus(V) chloride (PCl₅) or phosphorus(III) chloride (PCl₃).

The reaction with thionyl chloride is widely used due to the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. ntu.edu.sg The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org Similarly, oxalyl chloride is another effective reagent that is known for its mild reaction conditions, with its byproducts (CO, CO₂, HCl) also being gaseous. Phosphorus(V) chloride reacts to form the acyl chloride along with phosphoryl chloride (POCl₃) and HCl as byproducts. ntu.edu.sg

A critical consideration in the acyl chloride synthesis from this compound is the presence of the formyl (aldehyde) group. Aldehydes can potentially undergo side reactions under the acidic conditions generated, or with the reagents themselves. For instance, attempts to esterify the closely related 2-formylbenzoic acid using thionyl chloride were reported to be unsuccessful, suggesting potential complications due to the aldehyde functionality. researchgate.net However, the conversion of other substituted benzoic acids, such as 2-methoxybenzoic acid, to the corresponding acyl chloride using thionyl chloride and catalytic DMF proceeds efficiently. orgsyn.org For this compound, careful selection of the reagent and control of reaction conditions would be necessary to achieve a high yield of the desired 3-formyl-5-methoxybenzoyl chloride while minimizing side reactions involving the aldehyde group.

| Chlorinating Agent | Typical Byproducts | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Commonly used; gaseous byproducts are easily removed. Often requires a catalyst like DMF. ntu.edu.sgorgsyn.org |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder conditions compared to SOCl₂; gaseous byproducts. |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Effective but produces a liquid byproduct (POCl₃) that must be separated by distillation. ntu.edu.sg |

Aromatic Ring Reactivity

The reactivity of the aromatic ring of this compound towards substitution reactions is dictated by the electronic properties of its three substituents: the methoxy (-OCH₃) group, the formyl (-CHO) group, and the carboxylic acid (-COOH) group. Each group exerts an influence on the electron density of the ring and directs incoming electrophiles or nucleophiles to specific positions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile. The substituents on the ring determine its reactivity and the position (regioselectivity) of the substitution. msu.edu Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para- or meta-directors. lumenlearning.compressbooks.pub

The substituents on this compound have the following effects:

Methoxy group (-OCH₃): This is an activating group because the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance. libretexts.org This increases the electron density of the ring, particularly at the ortho and para positions, making it an ortho-, para-director. libretexts.org

Formyl group (-CHO): This is a deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the ring through both inductive and resonance effects. libretexts.org This deactivation is most pronounced at the ortho and para positions, making the formyl group a meta-director. libretexts.org

Carboxylic acid group (-COOH): Similar to the formyl group, the carboxylic acid group is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group. doubtnut.com

When multiple substituents are present, their directing effects can either reinforce or oppose each other. msu.edu In the case of this compound, the directing effects are reinforcing .

The methoxy group at C5 directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2).

The formyl group at C3 directs to its meta positions (C1, C5). However, C1 is already substituted, so it directs to C5.

The carboxylic acid group at C1 directs to its meta positions (C3, C5). Both positions are already substituted.

| Substituent (Position) | Effect on Reactivity | Directing Influence |

|---|---|---|

| -COOH (C1) | Deactivating | Meta (to C3, C5) |

| -CHO (C3) | Deactivating | Meta (to C1, C5) |

| -OCH₃ (C5) | Activating | Ortho, Para (to C2, C4, C6) |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions require the aromatic ring to be electron-poor. chemistrysteps.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to a good leaving group (like a halide). chemistrysteps.comnih.gov

This compound, in its native state, is not a suitable substrate for a typical SNAr reaction. The primary reason is the absence of a conventional leaving group, such as a halogen. The substituents present (H, -COOH, -CHO, -OCH₃) are not readily displaced by common nucleophiles under SNAr conditions.

Recent studies have shown that under specific conditions, a methoxy group itself can act as a leaving group in intramolecular amination reactions facilitated by reagents like sodium hydride and lithium iodide, but this represents a specialized, rather than a general, pathway for SNAr. ntu.edu.sg

Derivatization Strategies and Functional Group Interconversions

Synthesis of Esters (e.g., Methyl 3-formyl-5-methoxybenzoate)

Esterification of the carboxylic acid group is a common derivatization strategy for this compound. The resulting esters, such as Methyl 3-formyl-5-methoxybenzoate, are often valuable intermediates in organic synthesis. tandfonline.comresearchgate.net

Several standard methods can be employed for this transformation:

Fischer Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) and heat. The reaction is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction with Alkyl Halides: The carboxylic acid can first be deprotonated with a base (e.g., potassium carbonate, K₂CO₃) to form a carboxylate salt. This salt then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., iodomethane, CH₃I) in an SN2 reaction to form the ester. This method is often performed under milder conditions than Fischer esterification.

The synthesis of the corresponding acid, 5-Formyl-3-methoxybenzoic acid, can be achieved through the hydrolysis of its methyl ester. tandfonline.com For example, treating Methyl 5-formyl-3-methoxybenzoate with lithium hydroxide (B78521) (LiOH) in a mixture of methanol and water leads to the formation of the carboxylate salt, which upon acidification yields the desired carboxylic acid. tandfonline.comtandfonline.com This demonstrates the reversibility of the esterification process.

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 5-formyl-3-methoxybenzoate | Lithium hydroxide monohydrate (LiOH·H₂O) | Methanol/Water | Room temperature, overnight | 5-Formyl-3-methoxybenzoic acid |

Formation of Schiff Bases and Imines for Further Synthesis

The formyl group of this compound is a reactive carbonyl group that readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. unibuc.roresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is typically reversible and can be catalyzed by either acid or base. masterorganicchemistry.com

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

This transformation is a versatile method for introducing new functionalities into the molecule, as the resulting Schiff bases can participate in a wide range of further synthetic transformations. The reaction is generally straightforward, often proceeding by simply mixing the aldehyde and the amine in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. nih.gov A wide variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff base derivatives. These derivatives have applications in coordination chemistry, as ligands for metal complexes, and in the synthesis of biologically active compounds. core.ac.uk

| Amine Reactant (R'-NH₂) | Example Name | Expected Schiff Base Product Structure |

|---|---|---|

| Aniline | 3-(((Phenyl)imino)methyl)-5-methoxybenzoic acid | HOOC-C₆H₃(-OCH₃)(-CH=N-Ph) |

| p-Toluidine | 3-(((4-Methylphenyl)imino)methyl)-5-methoxybenzoic acid | HOOC-C₆H₃(-OCH₃)(-CH=N-C₆H₄-CH₃) |

| Benzylamine | 3-((Benzylimino)methyl)-5-methoxybenzoic acid | HOOC-C₆H₃(-OCH₃)(-CH=N-CH₂-Ph) |

| Ethanolamine | 3-(((2-Hydroxyethyl)imino)methyl)-5-methoxybenzoic acid | HOOC-C₆H₃(-OCH₃)(-CH=N-CH₂CH₂OH) |

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the aromatic ring, the electron-withdrawing formyl group, and the electron-donating methoxy group, all of which influence the reactivity of the carboxylic acid function. Mechanistic investigations into the key transformations of this molecule are crucial for understanding its behavior in various chemical environments and for optimizing its use in synthetic applications. While specific mechanistic studies on this compound are not extensively documented in the literature, plausible mechanisms for its key transformations can be inferred from studies on analogous substituted aromatic aldehydes and benzoic acids.

The principal reactive sites of this compound are the carbonyl carbon of the formyl group, which is susceptible to nucleophilic attack, and the carboxylic acid group, which can undergo reactions such as esterification and decarboxylation. The aromatic ring itself can also participate in electrophilic substitution reactions, with the directing effects of the existing substituents playing a critical role.

The formyl group is a primary site for chemical transformations, readily undergoing nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product. The reaction is often catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, thereby activating it for attack by weak nucleophiles. In contrast, basic conditions typically involve the use of a strong nucleophile that can attack the carbonyl carbon directly.

A representative reaction is the addition of a Grignard reagent, which follows a nucleophilic addition mechanism. The organometallic reagent acts as a potent nucleophile, attacking the aldehyde to form a secondary alcohol after an aqueous workup.

Table 1: Proposed Reaction Conditions for Nucleophilic Addition to this compound

| Nucleophile | Reagent | Solvent | Catalyst | Product |

| Hydride | Sodium borohydride (NaBH₄) | Ethanol | - | 3-(Hydroxymethyl)-5-methoxybenzoic acid |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | - | 3-(1-Hydroxyethyl)-5-methoxybenzoic acid |

| Cyanide | Sodium cyanide (NaCN) | Water/Ethanol | Acid (e.g., HCl) | 3-(Cyano(hydroxy)methyl)-5-methoxybenzoic acid |

This data is representative and based on general principles of organic chemistry.

The mechanism for the reduction of the formyl group with sodium borohydride involves the transfer of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated by the solvent.

The decarboxylation of benzoic acid and its derivatives is a significant transformation that typically requires high temperatures or the presence of a catalyst. The mechanism of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring.

For this compound, the presence of both an electron-withdrawing formyl group and an electron-donating methoxy group at the meta positions relative to each other complicates the prediction of their combined electronic effect on the carboxylic acid group. However, studies on substituted benzoic acids have elucidated several potential mechanistic pathways for decarboxylation. researchgate.net

Under neutral or basic conditions, decarboxylation can proceed through the formation of an aryl anion intermediate. This pathway is generally favored by electron-withdrawing substituents that can stabilize the negative charge. The reaction is thought to proceed via the carboxylate anion, which expels carbon dioxide to form the aryl anion. This highly reactive intermediate then abstracts a proton from the solvent or another proton source. nist.gov

Acid-catalyzed decarboxylation, on the other hand, involves the protonation of the carboxyl group, followed by the loss of water and carbon monoxide, although this is less common for aromatic carboxylic acids. More relevant to substituted benzoic acids is the potential for a concerted mechanism involving a cyclic transition state, particularly if there are ortho-substituents that can participate in intramolecular proton transfer. researchgate.net

Table 2: Investigated Conditions for the Decarboxylation of Substituted Benzoic Acids

| Catalyst/Promoter | Solvent | Temperature (°C) | Proposed Intermediate |

| Copper/Quinoline | Quinoline | 200-250 | Aryl-copper species |

| Strong Base (e.g., NaOH) | Water/Ethylene Glycol | >200 | Aryl anion |

| Acid (e.g., H₂SO₄) | - | High | Acylium ion (less common) |

This data is based on studies of various substituted benzoic acids and represents plausible conditions for this compound.

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid, yielding 5-methoxyisophthalic acid. This transformation is a common reaction of aldehydes and can be achieved with a variety of oxidizing agents.

The mechanism of oxidation depends on the chosen reagent. With permanganate or dichromate salts in acidic or basic solution, the reaction generally proceeds through the formation of a hydrate (B1144303) from the aldehyde, which is then oxidized. For instance, with potassium permanganate in basic solution, the aldehyde hydrate is attacked by the permanganate ion. The resulting intermediate then breaks down to form the carboxylate and a manganese (V) species.

A milder and often more selective method for aldehyde oxidation is the use of Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which involves the formation of a silver mirror or a red precipitate of copper(I) oxide, respectively. The mechanism with Tollens' reagent in aqueous ammonia (B1221849) involves the oxidation of the aldehyde to a carboxylate anion, with the concomitant reduction of Ag(I) to elemental silver.

Table 3: Common Oxidizing Agents and Conditions for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Solvent | Conditions |

| Potassium permanganate (KMnO₄) | Water/Acetone | Basic, cold |

| Jones reagent (CrO₃/H₂SO₄) | Acetone | Acidic |

| Tollens' reagent ([Ag(NH₃)₂]OH) | Water/Ammonia | Basic |

| Silver(I) oxide (Ag₂O) | Ethanol/Water | Basic |

This data represents typical conditions for the oxidation of aromatic aldehydes.

Spectroscopic Characterization and Structural Elucidation of 3 Formyl 5 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 3-Formyl-5-methoxybenzoic acid, the aromatic region of the spectrum is of particular interest. The three aromatic protons are expected to appear as distinct signals due to their unique electronic environments influenced by the formyl, methoxy (B1213986), and carboxylic acid groups.

Based on the analysis of structurally similar compounds, such as 3-methoxybenzoic acid rsc.orghmdb.cachemicalbook.com, the chemical shifts (δ) for the aromatic protons of this compound can be predicted. The proton ortho to the formyl group and meta to the carboxylic acid is expected to be the most deshielded, appearing at the highest chemical shift. The proton situated between the methoxy and carboxylic acid groups would likely appear at the next highest shift, followed by the proton between the formyl and methoxy groups. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm rsc.org. The aldehydic proton will be a singlet in the downfield region, usually between 9.5 and 10.5 ppm. The acidic proton of the carboxylic acid group is also a singlet and highly deshielded, appearing above 10 ppm, and its signal may be broad.

Coupling constants (J), which describe the interaction between neighboring protons, provide valuable information about their relative positions. For a 1,3,5-trisubstituted benzene (B151609) ring, meta-coupling (typically 2-3 Hz) is expected between the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 10.5 | Singlet (s) | N/A |

| Carboxylic Acid H | > 10 | Singlet (s), broad | N/A |

| Aromatic H (ortho to -CHO) | 8.0 - 8.3 | Doublet of doublets (dd) or triplet (t) | ~2-3 (meta) |

| Aromatic H (ortho to -COOH) | 7.8 - 8.1 | Doublet of doublets (dd) or triplet (t) | ~2-3 (meta) |

| Aromatic H (ortho to -OCH₃) | 7.3 - 7.6 | Doublet of doublets (dd) or triplet (t) | ~2-3 (meta) |

| Methoxy H | 3.8 - 4.0 | Singlet (s) | N/A |

¹³C NMR Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbons of the formyl and carboxylic acid groups are the most deshielded, appearing in the range of 165-195 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbon attached to the methoxy group will be the most shielded among the substituted aromatic carbons due to the electron-donating effect of the oxygen atom. The carbons ortho and para to the electron-withdrawing formyl and carboxylic acid groups will be deshielded. The methoxy carbon will appear as a distinct signal around 55-60 ppm. Analysis of related compounds like 3-methoxybenzoic acid and other substituted benzoic acids supports these predicted chemical shift ranges rsc.orgnp-mrd.orgdocbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Aldehydic C=O | 185 - 195 |

| Aromatic C-OCH₃ | 158 - 162 |

| Aromatic C-CHO | 135 - 140 |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-H | 110 - 130 |

| Methoxy C | 55 - 60 |

Advanced 2D NMR Techniques (e.g., NOESY, gHSQC) for Stereochemical and Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial proximity of atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and the methoxy proton signal to the methoxy carbon signal. This is invaluable for confirming the assignments made from the 1D spectra phcogj.com.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This technique is crucial for establishing the connectivity of the substituents on the benzene ring. For instance, a correlation would be expected between the aldehydic proton and the aromatic carbon it is attached to, as well as the adjacent aromatic carbons. Similarly, the methoxy protons would show correlations to the aromatic carbon they are attached to.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, even if they are not directly bonded. In the case of this compound, a NOESY experiment could show a cross-peak between the methoxy protons and the adjacent aromatic protons, confirming their proximity and helping to solidify the structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman, is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aldehyde, and methoxy groups, as well as the aromatic ring.

Carboxylic Acid Group: A very broad O-H stretching band is anticipated in the IR spectrum, typically in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp band around 1700-1725 cm⁻¹.

Aldehyde Group: The aldehydic C-H stretch usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=O stretch of the aldehyde is also a strong, sharp band, typically found at a slightly higher wavenumber than the carboxylic acid C=O, around 1700-1740 cm⁻¹.

Methoxy Group: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the region of 1200-1300 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1100 cm⁻¹ (symmetric stretch).

Aromatic Ring: The C=C stretching vibrations of the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the ring.

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, C=C stretching of the aromatic ring and other symmetric vibrations often give rise to strong Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule researchgate.netnist.govchemicalbook.comresearchgate.net.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, broad | Weak |

| C=O stretch | 1700 - 1725 | Strong | Medium | |

| Aldehyde | C-H stretch | 2720 & 2820 | Weak | Medium |

| C=O stretch | 1700 - 1740 | Strong | Medium | |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to strong | Strong |

| C-H out-of-plane bend | 690 - 900 | Strong | Weak | |

| Methoxy Group | C-O stretch | 1200 - 1300 | Strong | Medium |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., MALDI, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₉H₈O₄), the exact mass is 180.0423 g/mol .

In a typical mass spectrum, the molecule can be observed as the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. PubChem predicts the monoisotopic mass of this compound to be 180.04225 Da, with predicted m/z values for [M+H]⁺ at 181.04953 and [M+Na]⁺ at 203.03147 uni.lu.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of small neutral molecules such as H₂O, CO, and CO₂. For this compound, characteristic fragmentation could involve:

Loss of the carboxylic acid group as COOH (45 Da).

Loss of the formyl group as CHO (29 Da).

Loss of the methoxy group as CH₃ (15 Da) or CH₂O (30 Da).

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing solid samples and can provide information on the molecular ion with minimal fragmentation.

Table 4: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.04953 |

| [M+Na]⁺ | 203.03147 |

| [M+K]⁺ | 219.00541 |

| [M-H]⁻ | 179.03497 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the benzene ring and the attached chromophoric groups (formyl, carboxylic acid, and methoxy) will influence the position and intensity of these absorptions.

Generally, substituted benzoic acids show two main absorption bands. The more intense band, corresponding to the π → π* transition of the benzene ring, is typically observed at shorter wavelengths (around 200-230 nm). A second, less intense band, arising from another π → π* transition, is usually found at longer wavelengths (around 250-290 nm). The presence of the auxochromic methoxy group and the chromophoric formyl and carboxylic acid groups is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzoic acid. For instance, 3,4,5-trimethoxybenzoic acid shows absorption maxima that can be referenced for prediction nist.gov. Similarly, 4-methoxybenzoic acid provides a useful comparison nist.gov.

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Expected λmax (nm) |

| π → π | ~210 - 240 |

| π → π | ~260 - 300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the crystal packing and macroscopic properties of a material. While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related derivatives offers significant insights into the likely structural characteristics and non-covalent interactions that govern its solid-state architecture.

Detailed crystallographic studies on various substituted benzaldehyde (B42025) and benzoic acid derivatives reveal common packing motifs and intermolecular interactions that are likely to be relevant to this compound. These studies underscore the influential role of functional groups, such as formyl, methoxy, and carboxylic acid moieties, in directing the supramolecular assembly.

For instance, a study on multi-substituted benzaldehyde derivatives highlighted the planarity of the molecule, with the carbonyl and methoxy groups generally lying in the same plane as the benzene ring. rsc.org The crystal packing in these structures is often stabilized by a network of weak intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. rsc.org The carbonyl group, in particular, is a key participant in forming diverse hydrogen-bonding synthons. rsc.org

Similarly, the analysis of 4-(4-methoxyphenoxy)benzaldehyde (B1588542) provides details on how the introduction of a larger substituent impacts the crystal structure. In this case, the dihedral angle between the benzene rings is a key conformational feature, and the packing is dominated by weak C–H⋯O and C–H⋯π interactions, which create a layered supramolecular architecture. nih.govresearchgate.net

The crystallographic data for these related compounds are summarized in the interactive tables below, providing a basis for understanding the potential solid-state structure of this compound. The unit cell parameters, space group, and key intermolecular contacts from these derivatives offer a predictive framework for its crystallographic properties.

Interactive Table: Crystallographic Data for 2-hydroxy-4-methoxy benzaldehyde

| Parameter | Value |

| Chemical Formula | C₈H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3037(3) |

| b (Å) | 33.102(2) |

| c (Å) | 7.0471(4) |

| β (°) | 102.105(3) |

| Volume (ų) | 1437.79(14) |

| Z | 8 |

| Temperature (K) | 200 |

Interactive Table: Crystallographic Data for 4-(4-methoxyphenoxy)benzaldehyde

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297(7) |

| b (Å) | 7.6581(4) |

| c (Å) | 12.3577(7) |

| β (°) | 103.769(6) |

| Volume (ų) | 1114.92(11) |

| Z | 4 |

| Temperature (K) | 173 |

Theoretical and Computational Chemistry Studies of 3 Formyl 5 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 3-Formyl-5-methoxybenzoic acid. This method offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed analysis of molecular structure and properties. researchgate.net DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), are frequently used to model the electronic structure and predict various chemical phenomena. vjst.vnorientjchem.orgmdpi.com

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral (torsional) angles for the benzene (B151609) ring and its three substituents: the formyl (-CHO), methoxy (B1213986) (-OCH₃), and benzoic acid (-COOH) groups.

Conformational analysis is crucial for molecules with rotatable bonds, such as the C-C bond of the formyl and carboxyl groups and the C-O bond of the methoxy group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. nih.gov This analysis helps identify the global minimum energy conformer as well as other local minima (other stable conformers) and the energy barriers that separate them. nih.gov For substituted benzoic acids, the planarity of the benzene ring is typically maintained, but the orientation of the substituent groups, particularly the hydrogen-bonding carboxyl group, can lead to different stable conformers. researchgate.net The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Calculated via DFT) This table presents typical parameters that would be obtained from a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | C-C (ring) | ~1.40 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Dihedral Angle | O=C-O-H (carboxyl) | ~0° or ~180° |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

Vibrational Frequencies: The harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the optimized geometry. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups. researchgate.netresearchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. orientjchem.org

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, used with DFT, is a common approach for calculating these shifts. dergipark.org.tr The calculated values provide insight into the electronic environment of each nucleus in the molecule. liverpool.ac.uk

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.net These results are used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule, often involving π → π* transitions within the aromatic system. researchgate.net

Table 2: Example of Predicted Spectroscopic Data for a Substituted Benzoic Acid This table illustrates the type of data generated from spectroscopic calculations. Actual values would be specific to this compound.

| Spectroscopic Parameter | Functional Group | Predicted Value | Experimental Correlation |

|---|---|---|---|

| Vibrational Frequency (cm⁻¹) | C=O Stretch (Carboxyl) | ~1750 cm⁻¹ (scaled) | FT-IR/Raman Spectra |

| ¹H NMR Chemical Shift (ppm) | Formyl Proton (-CHO) | ~9.8 - 10.1 ppm | ¹H NMR Spectrum |

| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (-COOH) | ~165 - 170 ppm | ¹³C NMR Spectrum |

| UV-Vis Absorption (λmax) | π → π* transition | ~250 - 300 nm | UV-Vis Spectrum |

Quantum Chemical Calculations for Energetic Properties

Beyond structure and spectra, quantum chemical calculations can determine key energetic properties that define the molecule's stability and reactivity.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, it can be accurately calculated using high-level quantum chemical methods. researchgate.net Computational approaches, such as atomization procedures or isodesmic reactions, combined with DFT or more sophisticated composite methods, can yield reliable gas-phase enthalpies of formation. mdpi.com This value is crucial for understanding the energetics of chemical reactions involving the molecule.

The thermodynamic stability of this compound can be assessed computationally in several ways. The successful optimization of the molecular structure to an energy minimum, confirmed by the absence of any imaginary vibrational frequencies, indicates that the structure is a stable species on the potential energy surface. orientjchem.org Furthermore, by comparing the calculated total electronic energy of this compound with that of its isomers, one can determine their relative thermodynamic stabilities. rsc.org The molecule with the lowest total energy is the most thermodynamically stable.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating chemical reaction mechanisms. For a molecule like this compound, theoretical calculations could be used to investigate various transformations. For instance, the mechanism of its synthesis, its potential oxidation or reduction reactions, or its role as a building block in larger molecular assemblies could be studied.

Electrophilicity and Nucleophilicity Mapping (e.g., NBO Analysis, Molecular Electrostatic Potential)

No published studies were found that have conducted Natural Bond Orbital (NBO) analysis or generated a Molecular Electrostatic Potential (MEP) map for this compound. Such studies would be valuable in determining the reactive sites of the molecule, with the MEP map indicating regions of positive (electrophilic) and negative (nucleophilic) potential. NBO analysis would further elucidate the donor-acceptor interactions within the molecule.

Reaction Pathway Analysis and Transition State Identification

There is no available research detailing the analysis of reaction pathways or the identification of transition states involving this compound. This type of computational investigation is crucial for understanding the mechanisms of reactions in which this compound might participate, including the energetics of reactants, products, and intermediate transition states.

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Reactivity Correlations

No Quantitative Structure-Activity Relationship (QSAR) studies have been reported for this compound. QSAR models are used to correlate the structural or property descriptors of compounds with their chemical reactivity or biological activity. The development of such models for this compound would require a dataset of related molecules and their measured activities, which is not currently available in the literature.

Applications of 3 Formyl 5 Methoxybenzoic Acid in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The strategic placement of the formyl, methoxy (B1213986), and benzoic acid groups on the aromatic ring makes 3-Formyl-5-methoxybenzoic acid a versatile scaffold for constructing more complex molecular architectures.

A comprehensive review of scientific literature does not reveal specific examples of this compound being directly utilized in the synthesis of vanillin (B372448) derivatives or other natural product analogues. Research in this area tends to employ more readily available precursors.

This compound has been identified as a key compound in synthetic pathways aimed at producing potential therapeutic agents. Its role as a direct precursor is highlighted in research focused on creating novel anti-inflammatory drugs.

The preparation of the ethyl ester, ethyl 5-formyl-3-methoxybenzoate, follows a similar pathway and can also be hydrolyzed to yield the parent acid, demonstrating a versatile strategy for accessing this important building block. tandfonline.com

Synthesis Pathway to this compound for Pharmaceutical Research

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 3-Hydroxy-5-(methoxycarbonyl)benzoate | MeI, K₂CO₃, Acetone | Methyl 3-methoxy-5-(methoxycarbonyl)benzoate | High |

| 2 | Methyl 3-methoxy-5-(methoxycarbonyl)benzoate | KOH, MeOH/THF | 3-Methoxy-5-(methoxycarbonyl)benzoic acid | High |

| 3 | 3-Methoxy-5-(methoxycarbonyl)benzoic acid | i) BH₃·(CH₃)₂S, THF; ii) H₂O/HOAc | Methyl 5-(hydroxymethyl)-3-methoxybenzoate | 75% |

| 4 | Methyl 5-(hydroxymethyl)-3-methoxybenzoate | MnO₂, EtOAc | Methyl 5-formyl-3-methoxybenzoate | High |

| 5 | Methyl 5-formyl-3-methoxybenzoate | LiOH, MeOH/H₂O | This compound | - |

Data sourced from a practical synthesis designed for a drug discovery program. tandfonline.com

Ligand Design in Coordination Chemistry and Supramolecular Assemblies

The presence of both a carboxylate group and an aldehyde function suggests that this compound could be a valuable component in the design of sophisticated ligands for metal coordination.

Despite its suitable functionalities for acting as a linker molecule, there are no specific reports in the surveyed literature detailing the use of this compound in the synthesis of metal-organic frameworks (MOFs). The design of MOFs typically involves more symmetrical or specifically tailored organic linkers.

The aldehyde group of this compound is chemically suited for condensation reactions with primary amines to form Schiff base ligands. These ligands, featuring an imine (-C=N-) bond and a carboxylate group, would be capable of coordinating with various metal ions. However, a review of current scientific databases does not yield specific studies where this compound has been used for the synthesis of such Schiff base ligands and their subsequent metal complexes.

Role in Materials Science Research

While bifunctional aromatic compounds are often explored for applications in polymer science and the development of novel materials, specific research detailing the incorporation of this compound into functional materials or polymers has not been identified in the available literature.

Development of Specialty Chemicals

The distinct reactivity of the functional groups on this compound allows for its strategic incorporation into a variety of specialty chemicals. The aldehyde and carboxylic acid moieties, in particular, serve as handles for a wide range of chemical transformations, including condensation, esterification, and amidation reactions.

While specific, publicly available research on the direct application of this compound in the synthesis of pharmaceuticals or agrochemicals is limited, the functionalities present in the molecule are analogous to those found in precursors for such industries. For instance, substituted benzoic acids are common scaffolds in drug discovery and development. The formyl group can be a precursor to other functionalities or participate in the formation of heterocyclic rings, which are prevalent in many biologically active compounds.

The synthesis of complex organic molecules often relies on the sequential and controlled reaction of different functional groups. A hypothetical synthetic route utilizing this compound could involve the selective protection of one functional group while another is transformed. For example, the carboxylic acid could be converted to an ester, followed by a reaction involving the aldehyde, and finally, deprotection of the carboxylic acid. This controlled reactivity is a cornerstone of specialty chemical manufacturing.

Table 1: Potential Reactions of this compound Functional Groups in Specialty Chemical Synthesis

| Functional Group | Potential Reaction Type | Resulting Structure/Intermediate |

| Carboxylic Acid | Esterification | Methyl or Ethyl Ester |

| Carboxylic Acid | Amidation | Amide |

| Aldehyde | Reductive Amination | Amine |

| Aldehyde | Wittig Reaction | Alkene |

| Aldehyde | Aldol Condensation | α,β-Unsaturated Aldehyde |

Components in Polymer Synthesis

In the realm of polymer chemistry, this compound can serve as a specialty monomer to introduce specific functionalities and properties into the polymer backbone. The presence of both a carboxylic acid and an aldehyde group allows for its participation in various polymerization reactions, such as polycondensation.

The carboxylic acid can react with diols or diamines to form polyesters and polyamides, respectively. The aldehyde group, if it remains unreacted during the initial polymerization, can be utilized for post-polymerization modifications. This allows for the creation of functional polymers where the aldehyde can be later used to attach other molecules, such as cross-linking agents, fluorescent tags, or bioactive compounds.

For example, in the synthesis of a polyester, this compound could be copolymerized with a dicarboxylic acid and a diol. The resulting polymer would have pendant formyl groups along its chain. These groups could then be subjected to further chemical reactions to tailor the final properties of the polymer.

The incorporation of such a functional monomer can influence the polymer's thermal properties, solubility, and mechanical characteristics. The rigid aromatic ring of the benzoic acid derivative would be expected to contribute to the thermal stability and rigidity of the resulting polymer.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Co-monomers | Resulting Polymer Feature | Potential Application |

| Polyester | Dicarboxylic acid, Diol | Pendent formyl groups | Functional coatings, reactive resins |

| Polyamide | Dicarboxylic acid, Diamine | Pendent formyl groups | High-performance fibers, membranes |

Detailed research findings on the specific synthesis and characterization of polymers derived exclusively from this compound are not widely documented in publicly accessible literature. However, the principles of polymer chemistry suggest its potential as a valuable component for creating advanced polymeric materials with tailored functionalities.

Q & A

Q. How do steric and electronic effects influence the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Perform SAR studies by synthesizing analogs with varying substituents (e.g., −NO₂ for electron withdrawal, −OCH₃ for donation). Use molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity). Validate with IC₅₀ assays and correlate with Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.